Procyanidin B2 3'-O-gallate

Description

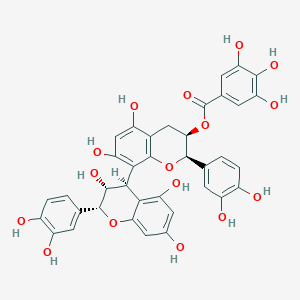

Structure

2D Structure

Properties

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFKNLZNDSEVBZ-BTWXELLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biotechnological Production of Procyanidin B2 3 O Gallate

The presence of Procyanidin (B600670) B2 3'-O-gallate is predominantly documented in a variety of plant species, where it contributes to the pool of specialized metabolites. Its natural abundance is most significantly associated with grape seed extracts, though it is also found in other botanicals.

Botanical Sources and Distribution

Procyanidin B2 3'-O-gallate has been identified in several plant species, with its concentration and distribution varying among them.

Grape seed extracts are a primary and well-documented source of this compound. plantaanalytica.com This compound is one of the many procyanidins found in grape seeds, which are rich in polyphenols. nih.gov The presence of galloylated B-type procyanidins, including the 3-O-gallate of procyanidin B2, is a characteristic feature of grape seeds. nih.gov Research has confirmed its isolation from grape seeds, highlighting this as a key botanical origin for the compound. plantaanalytica.com

| Source | Compound Presence | Reference |

|---|---|---|

| Grape Seed (Vitis vinifera) | Isolated and identified | plantaanalytica.com |

Beyond grape seeds, this compound has been identified in other plant species. Notably, it has been isolated from the seeds of Reynoutria elliptica, where it is considered a significant bioactive component. nih.gov Additionally, studies on buckwheat species, specifically Fagopyrum dibotrys, have reported the isolation of 3-O-galloyl-procyanidin B-2 from its rhizomes. mdpi.com Another related compound, Procyanidin B2 3-O-(3,4-dimethylgallate), has been found in buckwheat grains, indicating the presence of galloylated procyanidins in the Fagopyrum genus. globalsciencebooks.info

Biosynthetic Pathways and Metabolic Origins of Galloylated Procyanidins

The biosynthesis of this compound is rooted in the broader flavonoid pathway, a major route for the production of secondary metabolites in plants. Proanthocyanidins (B150500), also known as condensed tannins, are polymers of flavan-3-ol (B1228485) units. nih.govmdpi.com The galloylation of these units adds another layer of complexity to their structure.

The formation of the procyanidin B2 backbone involves the condensation of two (-)-epicatechin (B1671481) units. The subsequent galloylation, which is the esterification of a hydroxyl group with gallic acid, is a key modification. In grape seeds, the 3-hydroxyl group of the flavan-3-ol units in B-type procyanidins is commonly esterified with gallic acid. nih.gov The enzymology of this galloylation reaction is complex. nih.gov While the specific enzymes responsible for the galloylation of procyanidin B2 to form its 3'-O-gallate derivative are still under investigation, it is understood to be a post-condensation modification of the procyanidin structure.

Biotechnological Approaches for Enhanced Production

The demand for high-value plant-derived compounds has driven the exploration of biotechnological production methods as an alternative to extraction from natural sources. Plant cell culture represents a promising strategy for the controlled and sustainable production of procyanidins.

Plant cell and tissue culture techniques have been successfully employed for the production of various secondary metabolites. openagrar.deresearchgate.net For procyanidins, cell suspension cultures of species such as Theobroma cacao have been established to produce these compounds in vitro. google.com These systems offer the advantage of controlled production, independent of geographical and climatic variations.

While research specifically detailing the production of this compound in cell cultures is emerging, the established methods for producing procyanidins from plant cell cultures provide a solid foundation. google.com The general approach involves establishing callus cultures from plant tissues, which are then used to initiate suspension cultures in liquid media. google.com Optimization of culture conditions, including media composition, phytohormones, and elicitors, can enhance the yield of target compounds. openagrar.de The successful in vitro synthesis of proanthocyanidin (B93508) precursors has also been demonstrated, paving the way for cell-free production systems. mdpi.com

| Approach | Description | Potential for this compound | Reference |

|---|---|---|---|

| Plant Cell Suspension Cultures | Growth of plant cells in liquid medium for the production of secondary metabolites. | Feasible, based on the successful production of other procyanidins from species like Theobroma cacao. | google.com |

| Callus Cultures | Growth of undifferentiated plant cells on solid medium. | A primary step for establishing suspension cultures for procyanidin production. | google.com |

Advanced Synthetic Methodologies for Procyanidin B2 3 O Gallate and Its Analogues

Chemical Synthesis of Galloylated Procyanidin (B600670) B2 Derivatives

Total chemical synthesis offers a precise route to galloylated procyanidin B2 derivatives, allowing for unambiguous structural confirmation and the generation of analogues for structure-activity relationship studies. Key to these synthetic endeavors is the stereocontrolled formation of the interflavan bond and the regioselective introduction of the galloyl moiety.

One notable strategy involves the use of ytterbium(III) triflate (Yb(OTf)₃) as a Lewis acid catalyst. google.commdpi.com This method has been successfully applied to the synthesis of Procyanidin B2 3'-O-gallate and its isomers. google.commdpi.com The general approach involves the condensation of a protected catechin (B1668976) or epicatechin nucleophile with a protected catechin or epicatechin electrophile that already bears the galloyl group. google.com The synthesis of Procyanidin B2 3-O-gallate, for instance, was achieved through the Yb(OTf)₃-mediated equimolar condensation of a nucleophile and an electrophile derived from catechin and epicatechin, respectively, with the gallate moiety incorporated into one of the precursors. google.com This strategy has also been extended to the synthesis of other derivatives, including Procyanidin B2 3''-O-gallate and Procyanidin B2 3,3''-di-O-gallate. google.commdpi.com

Another Lewis acid that has been utilized in similar condensation reactions is trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This catalyst has been employed in the systematic synthesis of various galloyl-substituted procyanidin B1 and B2 derivatives. nih.gov The choice of Lewis acid and reaction conditions is crucial for achieving high stereoselectivity at the newly formed interflavan linkage.

Table 1: Comparison of Lewis Acids in Equimolar Condensation for Procyanidin Synthesis

| Lewis Acid | Key Features | Reported Yields (Example) | Reference |

| Ytterbium(III) triflate (Yb(OTf)₃) | Efficient for equimolar condensation, reduces polymerization. | 53% for a benzylated Procyanidin B2 derivative. | google.com |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Effective catalyst for the condensation of flavan-3-ol (B1228485) derivatives. | Good yields for various galloyl-substituted procyanidins. | nih.gov |

While laboratory-scale synthesis provides access to small quantities of pure compounds, producing gram-scale amounts of this compound for extensive biological evaluation presents significant challenges. Isolating large quantities from natural sources like grape seed extract is often laborious and expensive. nih.gov Therefore, developing a robust and scalable chemical synthesis is crucial.

Key considerations for gram-scale synthesis include:

Starting Material Availability and Cost: The synthesis relies on catechin and epicatechin as starting materials, which can be sourced from natural products or synthesized. The cost and availability of these precursors in high purity are critical for large-scale production.

Purification of Intermediates and Final Product: The purification of procyanidin derivatives is notoriously difficult due to their similar polarities and tendency to streak on silica (B1680970) gel. Multi-step chromatographic techniques, often involving both normal-phase and reversed-phase chromatography, are typically required. Scaling up these purification methods can be a major bottleneck, necessitating the use of preparative high-performance liquid chromatography (HPLC) or other advanced separation techniques.

Stereocontrol: Maintaining stereochemical integrity throughout the synthesis is paramount. The conditions for the key condensation step must be carefully controlled to favor the formation of the desired stereoisomer.

Although specific details on the gram-scale synthesis of this compound are not extensively documented, the successful gram-scale synthesis of the related Procyanidin B2 3,3(″)-di-O-gallate highlights the feasibility of such endeavors. nih.gov This achievement underscores the importance of a well-designed synthetic route and robust purification protocols for obtaining these complex molecules in larger quantities. nih.gov

Enzymatic and Biocatalytic Preparation of Galloylated Procyanidins

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the preparation of galloylated procyanidins. These methods can potentially overcome challenges associated with regioselectivity and the need for extensive protection-deprotection steps.

The enzymatic galloylation of procyanidins can be approached through the use of enzymes such as lipases and tannases. Lipases, which are readily available and can function in non-aqueous media, are capable of catalyzing esterification and transesterification reactions. The regioselective acylation of flavonoids using lipases has been demonstrated, often showing a preference for the hydroxyl groups on the sugar moieties of flavonoid glycosides. While direct enzymatic synthesis of this compound is not yet widely reported, the principles of lipase-catalyzed esterification of phenolic compounds suggest its potential. For instance, lipases could be used to catalyze the reaction between Procyanidin B2 and a suitable gallic acid derivative, such as gallic acid esters, in an organic solvent. The regioselectivity of the lipase (B570770) would be a critical factor in determining the success of this approach.

Tannases (tannin acyl hydrolases) are enzymes that catalyze the hydrolysis of ester and depside bonds in hydrolyzable tannins and complex polyphenols. While their primary function is hydrolytic, under certain conditions, these enzymes can also be used for synthesis through transesterification. The use of tannase (B8822749) for the targeted de-galloylation of proanthocyanidin (B93508) extracts has been reported, demonstrating the enzyme's ability to interact with galloyl moieties. google.com This suggests the possibility of reversing this process for synthetic purposes, although this application remains less explored.

Table 2: Potential Enzymatic Approaches for Galloylated Procyanidin Synthesis

| Enzyme | Reaction Type | Potential Application | Key Considerations |

| Lipase | Esterification / Transesterification | Direct galloylation of Procyanidin B2 with a gallic acid derivative. | Regioselectivity of the enzyme, choice of solvent, and nature of the acyl donor. |

| Tannase | Transesterification (reverse hydrolysis) | Transfer of a galloyl group from a donor to Procyanidin B2. | Reaction equilibrium, potential for hydrolysis as a side reaction. |

Targeted Degradation Techniques from Polymeric Procyanidins

Given the abundance of polymeric procyanidins in natural sources like grape seeds, targeted degradation techniques represent a promising strategy for obtaining specific oligomers such as this compound. These methods involve the controlled cleavage of the interflavan bonds in the polymer chain.

One effective approach for the targeted degradation of polymeric procyanidins is incomplete depolymerization using a nucleophilic agent in the presence of an acid. L-cysteine has been successfully employed as a nucleophile for this purpose. mdpi.com In a process mediated by citric acid, L-cysteine can facilitate the partial depolymerization of grape seed polymeric procyanidins to yield bioactive galloylated oligomers, including Procyanidin B2-3'-O-gallate. mdpi.com This method offers a way to convert abundant, low-value polymeric material into a high-value, specific compound. The reaction conditions, such as the concentration of L-cysteine, acid, temperature, and reaction time, can be optimized to maximize the yield of the desired product.

A more recent and innovative approach involves a "galloyl-attached nucleophilic degradation" method. mdpi.commdpi.com This technique leverages the galloyl groups already present within the polymeric procyanidin structure to direct the degradation process. This effective method has been developed for preparing various galloylated procyanidins. mdpi.commdpi.com Under optimized conditions, this degradation process can produce a significant yield of Procyanidin B2-3'-O-gallate from polymeric procyanidins. mdpi.commdpi.com For instance, a yield of up to 232 mg/g of Procyanidin B2-3'-O-gallate from polymeric procyanidins has been reported. mdpi.commdpi.com This method is particularly advantageous as it can selectively generate galloylated oligomers from complex polymeric mixtures.

Pharmacological Efficacy of Procyanidin B2 3 O Gallate

Anticancer and Antitumor Activities

Procyanidin (B600670) B2 3'-O-gallate, a specific gallate ester of procyanidin B2, has demonstrated notable anti-cancer activity, particularly in preclinical studies involving human prostate carcinoma cells. The efficacy of this compound is significantly influenced by the presence and position of the gallate moiety on the parent procyanidin B2 structure.

Research into the structure-activity relationship of procyanidin B2 and its gallate esters has shown that Procyanidin B2 3'-O-gallate is effective in reducing the viability of cancer cells. In a study using androgen-dependent human prostate carcinoma LNCaP cells, treatment with this compound for 12 hours resulted in a significant, dose-dependent decrease in cell viability. nih.govnih.gov At concentrations of 10, 25, and 50 µM, the compound reduced LNCaP cell viability by 23%, 62%, and 91%, respectively. nih.gov This effect was accompanied by a corresponding increase in the percentage of dead cells. nih.gov In contrast, the parent compound, procyanidin B2, and gallic acid alone were found to be ineffective at similar concentrations, highlighting the critical role of the gallate ester in this biological activity. nih.govnih.gov The study concluded that the presence of a gallate group at the 3' position is a key contributor to the compound's anti-cancer efficacy. nih.govnih.gov

Table 1: Effect of this compound on LNCaP Cell Viability after 12 Hours

| Concentration (µM) | % Decrease in Cell Viability |

|---|---|

| 10 | 23% |

| 25 | 62% |

| 50 | 91% |

Data sourced from studies on human prostate carcinoma LNCaP cells. nih.gov

The primary mechanism by which this compound reduces cancer cell viability is the induction of apoptosis, or programmed cell death. nih.gov Its apoptotic efficacy in LNCaP prostate cancer cells was found to be comparable to that of Procyanidin B2 3,3'-di-O-gallate, a more extensively studied di-gallate ester. nih.govnih.gov Mechanistic investigations revealed that treatment with this compound activates key components of the apoptotic cascade. nih.gov This includes the cleavage, and thus activation, of initiator caspase-9 and executioner caspase-3. nih.govnih.gov Activated caspase-3 subsequently cleaves Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Furthermore, the compound modulates the levels of Bcl-2 family proteins, causing a down-regulation of the anti-apoptotic proteins Bcl-2 and Bcl-Xl. nih.govnih.gov This shift in the balance between pro- and anti-apoptotic proteins facilitates the progression of programmed cell death.

While closely related compounds like Procyanidin B2 3,3″-di-O-gallate have been shown to cause a G1 arrest in the cell cycle progression of endothelial cells, specific research detailing the effects of this compound on the cell cycle of malignant cells was not found in the available search results. nih.govnih.govresearchgate.net

Extensive research has demonstrated that Procyanidin B2 3,3″-di-O-gallate possesses potent anti-angiogenic properties, inhibiting the growth, motility, and tube formation of endothelial cells by targeting pathways like VEGFR2. nih.govnih.govresearchgate.net However, studies focusing specifically on the anti-angiogenic effects of this compound are not present in the provided search results.

The impact of procyanidins on cancer stem cells (CSCs) has been an area of investigation, with Procyanidin B2 3,3'-di-O-gallate identified as an agent that targets prostate cancer stem cells, in part by suppressing the Notch1 signaling pathway. medchemexpress.comchemsrc.comaacrjournals.org Specific studies evaluating the effect of this compound on CSC populations were not identified in the search results.

The potential for natural phytochemicals to act as chemopreventive agents is a significant area of cancer research. nih.gov While the broader category of procyanidins is considered to have chemopreventive potential, specific studies defining the chemopreventive or chemosensitizing efficacy of this compound are not detailed in the available research findings.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Procyanidin B2 |

| Gallic acid |

| Procyanidin B2 3,3'-di-O-gallate |

| Caspase-3 |

| Caspase-9 |

| Poly(ADP-ribose) polymerase (PARP) |

| Bcl-2 |

| Bcl-Xl |

| VEGFR2 |

Anti-inflammatory Properties

Scientific literature available for review does not provide specific details on the anti-inflammatory properties of this compound. The subsequent subsections, therefore, reflect a lack of targeted research on this particular compound's role in specific inflammatory pathways.

There is a notable absence of specific research investigating the effects of this compound on lipopolysaccharide-induced inflammatory responses.

Detailed studies concerning the direct impact of this compound on the production of pro-inflammatory cytokines and mediators could not be identified in the current body of scientific research.

Specific data on the role of this compound in the inhibition of inflammasome activation is not presently available in peer-reviewed literature.

Neuroprotective Efficacy

This compound has demonstrated notable neuroprotective effects in preclinical studies. This section outlines its efficacy in protecting neuronal cells from damage induced by oxidative stress and excitotoxicity.

This compound has been identified as a potent agent in the protection of neuronal cells against oxidative stress. Oxidative stress is a significant contributor to neuronal cell death and is characterized by an excessive accumulation of intracellular reactive oxygen species (ROS) due to an imbalance between ROS production and the cellular antioxidant defense systems.

In studies utilizing the murine hippocampal cell line HT22, this compound demonstrated a strong antioxidant capacity. It effectively blocks the glutamate-mediated increase in ROS accumulation, thereby preventing subsequent apoptotic cell death. researchgate.netecnu.edu.cn The protective effects are largely attributed to its antioxidative properties.

Neuroprotective Effects of this compound on HT22 Cells

| Experimental Model | Key Findings | Mechanism of Action |

|---|---|---|

| Glutamate-induced toxicity in HT22 murine hippocampal cells | Significantly increased cell viability compared to glutamate-treated cells. | Inhibition of intracellular reactive oxygen species (ROS) accumulation. |

Glutamate is a major excitatory neurotransmitter in the central nervous system, and its excess can lead to excitotoxicity and neuronal cell death. This compound, isolated from Reynoutria elliptica seeds, has been shown to confer significant protection against glutamate-induced neurotoxicity. researchgate.netresearchgate.net

In HT22 cells, which are susceptible to glutamate-induced oxidative stress, this compound pretreatment significantly enhances cell viability in the presence of toxic glutamate concentrations. researchgate.net The neuroprotective mechanism involves the inhibition of the phosphorylation of key signaling molecules. Specifically, it has been observed to significantly inhibit the glutamate-induced phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). researchgate.net These findings suggest that this compound's neuroprotective effects are mediated, at least in part, by the modulation of these kinase signaling pathways, which are involved in apoptotic cell death. researchgate.net

Effect of this compound on Glutamate-Induced Kinase Phosphorylation

| Kinase | Effect of Glutamate | Effect of this compound Pretreatment |

|---|---|---|

| Extracellular signal-regulated kinase (ERK) | Increased phosphorylation | Significantly inhibited phosphorylation |

| p38 | Increased phosphorylation | Significantly inhibited phosphorylation |

| c-Jun N-terminal kinase (JNK) | Increased phosphorylation | Significantly inhibited phosphorylation |

Implications for Brain Health and Blood-Brain Barrier Penetration

The neuroprotective potential of this compound is an area of growing research. Studies have demonstrated its ability to protect neuronal cells from damage. For instance, in a study involving murine hippocampal HT22 cells, this compound, isolated from Reynoutria elliptica, was shown to prevent glutamate-induced cell death. This protective effect is attributed to its strong antioxidant properties, which inhibit the accumulation of intracellular reactive oxygen species (ROS) and the subsequent phosphorylation of mitogen-activated protein kinases (MAPKs), key players in apoptotic pathways. mdpi.comnih.gov

While direct evidence for the penetration of this compound across the blood-brain barrier (BBB) is still emerging, the lipophilicity of flavonoids is a key determinant of their ability to traverse this selective barrier. The addition of a galloyl group to the procyanidin structure is thought to increase its lipophilicity, which may enhance its potential to cross the BBB. General studies on procyanidolic oligomers have suggested a protective effect on the BBB's permeability. nih.gov Further in vitro and in vivo models are necessary to fully elucidate the extent to which this compound can enter the central nervous system and exert its neuroprotective effects.

Hepatoprotective Functions

This compound has demonstrated significant promise in protecting the liver from various forms of injury, particularly those induced by alcohol.

Amelioration of Alcohol-Induced Liver Injury

Research has highlighted the capacity of this compound to mitigate alcohol-induced liver injury (ALI). A study focused on this compound, derived from grape seed polymeric procyanidins, revealed its protective effects against ALI. When compared to its parent compounds, this compound exhibited a stronger ability to inhibit ALI, a characteristic attributed to its specific degree of polymerization and the presence of the galloyl group. nih.gov Pretreatment of liver cells with this compound prior to ethanol exposure has been shown to improve cell viability and reduce damage.

Activation of Hepatic Antioxidant Defense Systems

The hepatoprotective effects of this compound are closely linked to its ability to bolster the liver's own antioxidant defenses. The compound has been found to activate the Nrf2-HO-1/NQO1 pathway, a critical signaling cascade in the cellular response to oxidative stress. nih.gov The transcription factor Nrf2 plays a pivotal role in regulating the expression of numerous antioxidant and detoxification genes. By activating this pathway, this compound initiates the production of protective enzymes, thereby enhancing the liver's capacity to neutralize harmful free radicals generated during alcohol metabolism and other hepatotoxic insults. This mechanism is central to its ability to protect liver cells from oxidative damage and subsequent injury.

Broad Antioxidant Capacities

The therapeutic potential of this compound is fundamentally rooted in its potent antioxidant properties, which are manifested through various mechanisms.

Free Radical Scavenging Mechanisms

This compound is an effective scavenger of free radicals. Its chemical structure, rich in hydroxyl groups, allows it to donate hydrogen atoms to unstable radicals, thereby neutralizing them and preventing them from causing cellular damage. The antioxidant capacity of procyanidins is well-documented, and studies have shown that they can effectively scavenge various reactive oxygen species. The galloylated forms of procyanidins, such as this compound, are often found to possess enhanced radical scavenging activity compared to their non-galloylated counterparts. This activity can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Below is a table summarizing the free radical scavenging activity of Procyanidin B2, a closely related compound, which provides an indication of the potential efficacy of its galloylated form.

| Compound | DPPH Scavenging Activity (IC50) | ABTS Scavenging Activity (IC50) |

| Procyanidin B2 | Varies by study; generally potent | Varies by study; generally potent |

Note: Specific IC50 values for this compound were not available in the searched literature. The table reflects the general antioxidant potency of the parent compound, Procyanidin B2.

Modulation of Endogenous Cellular Antioxidant Enzymes

This compound has been shown to exert protective effects against cellular damage by modulating the body's own antioxidant enzyme systems. Research indicates that this compound can activate key signaling pathways involved in cellular defense. Specifically, in a study involving alcohol-induced liver injury in BRL-3A cells, pretreatment with this compound led to the activation of the Nrf2-HO-1/NQO1 pathway. nih.gov This pathway plays a crucial role in the upregulation of various antioxidant and detoxification enzymes, thereby protecting cells from oxidative stress. The initiation of these enzymatic antioxidant systems highlights a significant mechanism by which this compound confers its hepatoprotective effects. nih.gov

The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical event in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stressors, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE). This binding initiates the transcription of a suite of protective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds. The ability of this compound to activate this Nrf2-mediated response underscores its role as an indirect antioxidant, bolstering the cell's intrinsic defense mechanisms.

Antiviral Modulations

While direct studies on the antiviral activity of this compound are limited, research on structurally similar procyanidin gallates provides insights into potential antiviral effects. The presence and position of galloyl groups on the procyanidin B2 backbone can significantly influence biological activity.

Investigations into compounds closely related to this compound have demonstrated notable activity against Herpes Simplex Virus (HSV). For instance, Prodelphinidin B-2 3'-O-gallate, a proanthocyanidin (B93508) gallate isolated from green tea leaf, was found to possess anti-herpes simplex virus type 2 (HSV-2) properties in vitro. nih.gov The study reported that this compound exhibited its antiviral effect by inhibiting viral attachment and penetration into host cells and also by affecting the late stages of the viral infection cycle. nih.gov

Another related compound, Procyanidin B2 3,3'-di-O-gallate, has been shown to inhibit the activity of Herpes Simplex Virus type 1 (HSV-1). biosynth.com Furthermore, a study on Prodelphinidin B-2 3,3'-di-O-gallate isolated from Myrica rubra also demonstrated significant anti-HSV-2 activity. nih.gov The mechanisms of action for this di-gallated compound were multifaceted, including the inhibition of HSV-2 attachment to and penetration of Vero cells, as well as interference with the late stages of the viral replication cycle. nih.gov

These findings on closely related gallated procyanidins suggest that this class of compounds may interfere with multiple steps in the HSV life cycle. The data from the study on Prodelphinidin B-2 3'-O-gallate is summarized below.

Table 1: In Vitro Anti-HSV-2 Activity of Prodelphinidin B-2 3'-O-gallate

| Assay Type | Parameter | Value |

|---|---|---|

| XTT Assay | IC₅₀ | 5.0 +/- 1.0 µM |

| Plaque Reduction Assay (PRA) | IC₅₀ | 1.6 +/- 0.3 µM |

| Cytotoxicity Assay (Vero Cells) | CC₅₀ | 33.3 +/- 3.7 µM |

| Selectivity Index (XTT) | SI (CC₅₀/IC₅₀) | 6.7 |

| Selectivity Index (PRA) | SI (CC₅₀/IC₅₀) | 20.8 |

Other Investigated Biological Activities

The modulation of serine protease activity, such as that of pancreatic lipase (B570770), is another area of investigation for procyanidins. Pancreatic lipase is a critical enzyme in the digestion of dietary fats. The inhibition of this enzyme can reduce fat absorption. While direct data on this compound is scarce, studies on related compounds are informative. Research on Procyanidin B2 3,3'-di-O-gallate has indicated that it exerts dose-dependent effects on serine protease activity, using butanol as a model for pancreatic lipase. biosynth.com

More broadly, studies on grape seed procyanidins have demonstrated an inhibitory effect on the hydrolytic activity of porcine pancreatic lipase. nih.gov This inhibition was found to increase with the average degree of polymerization of the procyanidins. nih.gov The interaction between the procyanidins and the enzyme was shown to be specific, though it did not significantly alter the tertiary structure of the protein. nih.gov

The impact of this compound on the cholesterol biosynthesis pathway has not been extensively studied. However, research on its parent compound, Procyanidin B2, provides some relevant findings. A study investigating the effect of Procyanidin B2 on cholesterol esterase (CEase) activity found that it could inhibit the enzyme in a mixed-competitive manner. sciopen.com Cholesterol esterase is involved in the hydrolysis of dietary cholesterol esters, and its inhibition could be a mechanism for a cholesterol-lowering effect. sciopen.comresearchgate.net

The study on Procyanidin B2 and tannin acid demonstrated that these compounds could alter the conformation of cholesterol esterase, leading to a decrease in its enzymatic activity. sciopen.com While this relates to cholesterol metabolism, it is distinct from the direct inhibition of the cholesterol biosynthesis (mevalonate) pathway, for which key enzymes include HMG-CoA reductase. There is currently a lack of direct research evidence detailing the inhibitory effects of this compound on the key enzymes of the cholesterol biosynthesis pathway.

Table 2: Summary of Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Compound Studied | Key Findings |

|---|---|---|

| Modulation of Antioxidant Enzymes | This compound | Activates the Nrf2-HO-1/NQO1 pathway, initiating enzymatic antioxidant systems. nih.gov |

| Antiviral Activity (HSV-2) | Prodelphinidin B-2 3'-O-gallate | Inhibits viral attachment, penetration, and late stages of infection. nih.gov |

| Antiviral Activity (HSV-1) | Procyanidin B2 3,3'-di-O-gallate | Inhibits viral activity. biosynth.com |

| Modulation of Serine Protease | Procyanidin B2 3,3'-di-O-gallate | Exerts dose-dependent effects on serine protease activity (pancreatic lipase model). biosynth.com |

| Inhibition of Cholesterol Esterase | Procyanidin B2 | Inhibits cholesterol esterase activity in a mixed-competitive manner. sciopen.com |

Molecular Mechanisms and Signaling Pathways Underlying Procyanidin B2 3 O Gallate Action

Transcription Factor Modulation

Procyanidin (B600670) B2 3'-O-gallate exerts considerable influence over several key transcription factors that govern cellular processes like inflammation, survival, and differentiation.

NF-κB, Stat3, and AP1: In human prostate cancer cells, Procyanidin B2 3,3″-di-O-gallate (B2G2) has been shown to significantly inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP1). researchgate.net Concurrently, it impedes the nuclear translocation of Signal Transducer and Activator of Transcription 3 (Stat3). researchgate.net The inhibition of these pro-survival transcription factors is linked to a decrease in the expression of their target gene, survivin, contributing to the compound's pro-apoptotic effects. researchgate.net A related compound, prodelphinidin B2 3,3' di-O-gallate, was also found to suppress the activation of NF-κB and AP-1 by blocking upstream MAP kinases. nih.gov

cCAAT/enhancer binding protein (C/EBP): Studies on galloylated procyanidin dimers, including B2G2, have demonstrated an inhibitory effect on the expression of CCAAT/enhancer-binding protein alpha (C/EBPα) during the differentiation of preadipocytes. researchgate.net Furthermore, research on a structurally similar gallated proanthocyanidin (B93508) showed it could inhibit the nuclear translocation of C/EBPδ, suggesting a potential mechanism for anti-inflammatory effects. nih.gov

Nrf2: Procyanidin B2-3'-O-gallate has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov In models of alcohol-induced liver injury, pretreatment with the compound led to the activation of the Nrf2-HO-1/NQO1 pathway, which helps initiate enzymatic antioxidant systems and protect cells from oxidative stress. nih.gov

| Transcription Factor | Effect of Procyanidin B2 3'-O-gallate | Observed Cellular Context | Reference |

|---|---|---|---|

| NF-κB | Inhibition of transcriptional activity | Human prostate cancer cells | researchgate.net |

| Stat3 | Inhibition of nuclear translocation | Human prostate cancer cells | researchgate.net |

| AP1 | Inhibition of transcriptional activity | Human prostate cancer cells | researchgate.net |

| C/EBPα | Inhibition of expression | 3T3-L1 preadipocytes | researchgate.net |

| Nrf2 | Activation of Nrf2-HO-1/NQO1 pathway | Hepatoprotection model (BRL-3A cells) | nih.gov |

Regulation of Kinase Signaling Cascades

The compound modulates critical kinase signaling pathways that are central to cell proliferation, survival, and stress responses.

MAPK pathways (ERK, p38, JNK): this compound demonstrates complex regulation of the Mitogen-Activated Protein Kinase (MAPK) pathways. In glutamate-induced neurotoxicity models, the compound significantly inhibited the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). semanticscholar.org Conversely, in prostate cancer cells, B2G2 was found to induce cell death by causing a sustained activation of ERK1/2. nih.govnih.gov This was attributed to the inhibition of MAP kinase phosphatase (MKP) activity, which normally dephosphorylates and inactivates ERK. nih.govnih.gov Studies on similar gallated proanthocyanidins (B150500) also confirm the ability to suppress ERK, p38, and JNK activation in inflammatory contexts. nih.gov

PI3K/Akt: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a crucial signaling cascade for cell survival and proliferation, is a direct target of B2G2. Research has shown that the compound inhibits angiogenesis in endothelial cells by targeting the VEGFR2/PI3K/Akt signaling pathway. semanticscholar.orgrsc.orgbiointerfaceresearch.com

| Kinase Pathway | Specific Kinase | Effect of this compound | Observed Cellular Context | Reference |

|---|---|---|---|---|

| MAPK | ERK | Inhibition of phosphorylation or sustained activation (context-dependent) | HT22 neuronal cells, Prostate cancer cells | semanticscholar.orgnih.govnih.gov |

| p38 | Inhibition of phosphorylation | HT22 neuronal cells | semanticscholar.org | |

| JNK | Inhibition of phosphorylation | HT22 neuronal cells | semanticscholar.org | |

| PI3K/Akt | PI3K/Akt | Inhibition of pathway | Human endothelial cells (HUVECs) | semanticscholar.orgrsc.orgbiointerfaceresearch.com |

Influence on Cell Death Regulatory Protein Expression

This compound directly modulates the expression of key proteins that control apoptosis or programmed cell death. In human umbilical vein endothelial cells (HUVECs), the compound was shown to induce apoptosis by up-regulating the expression of the pro-apoptotic proteins p53, Bax (a member of the Bcl-2 family), and Smac/Diablo. semanticscholar.orgrsc.orgbiointerfaceresearch.com Simultaneously, it down-regulated the expression of anti-apoptotic proteins, including B-cell lymphoma 2 (Bcl-2) and survivin. semanticscholar.orgrsc.orgbiointerfaceresearch.com This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP), an executive step in apoptosis. researchgate.netrsc.org The decrease in survivin expression has also been directly linked to the compound's inhibition of the NF-κB, AP1, and Stat3 transcription factors in prostate cancer cells. researchgate.net

Enzyme Activity Inhibition

This gallated procyanidin has been identified as an inhibitor of several distinct enzymes.

Pancreatic Lipase (B570770): Procyanidins from sources like grape seeds have been shown to have an inhibitory effect on pancreatic lipase, an essential enzyme for dietary fat digestion. nih.gov The inhibitory effect and the quenching of the enzyme's intrinsic fluorescence were found to increase with the degree of polymerization of the procyanidins. nih.gov

Squalene (B77637) Epoxidase: Research has identified Procyanidin B2 3,3''-di-O-gallate as an inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. mdpi.com

DNA Methyltransferases (DNMTs): The compound is a potent inhibitor of DNMTs. researchgate.net In one study, it attenuated DNMT activity with an IC50 value of 6.88 ± 0.647 μM. researchgate.net This inhibition led to the enhanced expression of DNMT target genes such as E-cadherin. researchgate.net

α-Glucosidase: Grape seed extracts, known to contain procyanidin gallates, are potent inhibitors of α-glucosidase, an intestinal enzyme responsible for breaking down carbohydrates. nih.gov The inhibitory effect is attributed to constituents like procyanidin gallates. nih.gov

Angiotensin-Converting Enzyme (ACE): Flavan-3-ols and procyanidins have been identified as competitive inhibitors of ACE, a key enzyme in the regulation of blood pressure. medchemexpress.com The inhibitory potency is dependent on the structure and number of epicatechin units forming the procyanidin. medchemexpress.com

Receptor and Adhesion Molecule Targeting

This compound can directly interfere with cell surface receptors and adhesion molecules, disrupting downstream signaling.

VEGFR2: The compound targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of angiogenesis. semanticscholar.orgrsc.orgbiointerfaceresearch.com By inhibiting the VEGFR2/PI3K/Akt signaling cascade, it can suppress the proliferation, tube formation, and motility of endothelial cells. semanticscholar.orgrsc.orgbiointerfaceresearch.com

Integrins: In addition to targeting VEGFR2, B2G2 also inhibits integrin signaling molecules, which are crucial for endothelial cell survival, motility, and adhesion. semanticscholar.orgrsc.orgbiointerfaceresearch.com

Notch1 pathway: B2G2 is a potent suppressor of the Notch1 signaling pathway. nih.govmedchemexpress.comresearchgate.net It has been shown to strongly decrease both the constitutive and the Jagged1-induced activation of the Notch1 pathway in prostate cancer stem cells, indicating an ability to interfere with pathways critical for self-renewal and proliferation. researchgate.net

Epigenetic Modulations

The compound's activity extends to epigenetic regulation, primarily through its effects on DNA methylation.

DNA Methyltransferase inhibition: As noted previously, Procyanidin B2 3,3'-di-O-gallate is a potent inhibitor of DNA methyltransferases (DNMTs). researchgate.net By inhibiting these enzymes, it can prevent the methylation of CpG islands in gene promoter regions. This action can lead to the re-expression of silenced tumor suppressor genes, such as E-cadherin, Maspin, and BRCA1, representing a significant mechanism for epigenetic modulation in cancer cells. researchgate.net

Structure Activity Relationships of Galloylated Procyanidins

Influence of Galloyl Moiety Position on Pharmacological Activity (e.g., 3' vs. 3 position)

The specific position of the galloyl ester on the procyanidin (B600670) molecule is a critical determinant of its pharmacological activity. Research comparing different isomers of galloylated Procyanidin B2 has demonstrated that the location of the galloyl group significantly impacts its efficacy.

A key study investigating the anti-cancer effects of various Procyanidin B2 derivatives on human prostate carcinoma LNCaP cells revealed that the positioning of the galloyl moiety is crucial for activity. The study compared Procyanidin B2 (B2), its digalloylated form Procyanidin B2 3,3'-di-O-gallate (B2-G2), and its two monogalloylated forms, Procyanidin B2 3-O-gallate (B2-3G) and Procyanidin B2 3'-O-gallate (B2-3'G). The findings indicated that while B2 and gallic acid alone were largely ineffective, the galloylated esters significantly reduced cell viability. Notably, B2-G2 and B2-3'G showed comparable and potent effects in inducing apoptosis, whereas B2-3G was less effective. This suggests that the presence of a galloyl group at the 3' position of the epicatechin unit is more critical for the observed biological activity than a galloyl group at the 3 position. nih.gov

The enhanced activity of the 3'-O-gallate isomer is thought to be due to how the galloyl group is oriented, which may facilitate more effective interaction with cellular targets. This specific structural configuration appears to be more favorable for inducing apoptotic pathways, as evidenced by the cleavage of caspases-9 and -3 and PARP, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-Xl. nih.gov

Below is a data table summarizing the comparative effects of Procyanidin B2 and its galloylated derivatives on the viability of LNCaP cells.

| Compound | Concentration (µM) | % Decrease in Cell Viability (Mean ± SD) |

| Procyanidin B2 (B2) | 50 | Ineffective |

| Gallic Acid | 50 | Ineffective |

| Procyanidin B2 3-O-gallate (B2-3G) | 50 | Significant Decrease |

| This compound (B2-3'G) | 50 | Significant Decrease (Comparable to B2-G2) |

| Procyanidin B2 3,3'-di-O-gallate (B2-G2) | 50 | Significant Decrease |

Impact of Polymerization Degree on Biological Efficacy

The degree of polymerization (DP), which refers to the number of monomeric flavan-3-ol (B1228485) units in a procyanidin polymer, is another crucial factor influencing biological efficacy. The relationship between DP and activity is complex and appears to be dependent on the specific biological system being investigated.

Generally, oligomeric procyanidins (with a DP of 2-10) are often found to be more bioactive than their monomeric precursors or higher molecular weight polymers. mdpi.com For instance, in some studies on colonic inflammation, high molecular weight polymeric procyanidins were most effective at preserving membrane integrity and reducing the secretion of interleukin-8. nih.gov Conversely, other research suggests that as the degree of polymerization increases from dimer to pentamer, the inhibitory effects on pancreatic lipase (B570770) activity also increase. mdpi.com

In the context of antioxidant activity, the trend can also vary. Some studies have shown that antioxidant capacity increases with the degree of polymerization up to a certain point (e.g., trimers), after which it may decrease. tandfonline.com The bioavailability of procyanidins is also inversely related to their size, with monomers and dimers being more readily absorbed than larger polymers. nih.govtandfonline.com

While much of the research has been conducted on mixed fractions of procyanidins, the findings suggest that the dimeric structure of this compound places it in a favorable position in terms of bioavailability and bioactivity compared to larger galloylated polymers. Its relatively small size allows for better absorption and transport across cellular membranes compared to high-molecular-weight galloylated procyanidins. nih.govtandfonline.com

The table below illustrates the general relationship between the degree of polymerization of procyanidins and their biological activities.

| Degree of Polymerization | General Bioavailability | Common Biological Activities |

| Monomers (DP=1) | Highest | Antioxidant, Anti-inflammatory |

| Oligomers (DP=2-10) | Moderate | Potent antioxidant, Anti-inflammatory, Anti-cancer |

| Polymers (DP>10) | Low | Gut health benefits, Enzyme inhibition |

Comparative Analysis with Non-Galloylated Procyanidins and Monomeric Units

The presence of a galloyl group significantly enhances the biological activity of procyanidins. Numerous studies have demonstrated that galloylated procyanidins exhibit superior pharmacological effects compared to their non-galloylated counterparts. ctv-jve-journal.orgresearchgate.net

The addition of a galloyl moiety to a procyanidin, such as in this compound, increases its molecular hydrophobicity and the number of hydroxyl groups. researchgate.net This is believed to enhance its ability to interact with and disrupt cell membranes, as well as to scavenge free radicals more effectively. researchgate.net For example, a study on 3T3-L1 preadipocytes showed that the inhibitory effect on cell differentiation was directly related to the degree of galloylation of B-type procyanidin dimers. The digalloylated procyanidin B2 (B2-G2) had the strongest effect, followed by the monogalloylated this compound (B-1g), while the non-galloylated Procyanidin B2 (B-0g) had little to no effect. acs.org

When compared to their constituent monomeric units, galloylated procyanidin dimers often exhibit unique or enhanced activities. For instance, while (-)-epicatechin (B1671481), a monomeric unit of Procyanidin B2, has been shown to have biological effects, its dimerization and subsequent galloylation can lead to more potent activities. nih.gov The galloylated monomer, epicatechin-3-gallate (B1197462) (ECG), is known to possess significant antioxidant and anti-inflammatory properties. sciopen.com However, the dimeric structure of this compound allows for different spatial interactions with cellular targets, which can result in distinct biological outcomes.

The following table provides a comparative overview of the inhibitory activity of galloylated and non-galloylated procyanidin B2 dimers on the differentiation of 3T3-L1 preadipocytes.

| Compound | Degree of Galloylation | Inhibitory Effect on Preadipocyte Differentiation |

| Procyanidin B2 (B-0g) | 0 | Little to no effect |

| This compound (B-1g) | 1 | Moderate inhibition |

| Procyanidin B2 3,3'-di-O-gallate (B-2g) | 2 | Strong inhibition |

Pharmacokinetic and Metabolic Profile of Procyanidin B2 3 O Gallate

Absorption, Systemic Distribution, and Bioavailability Considerations

The pharmacokinetic profile of procyanidins, including Procyanidin (B600670) B2 3'-O-gallate, is characterized by limited absorption in their native form. The structural characteristics of proanthocyanidins (B150500) (PACs), such as their degree of polymerization and the presence of functional groups like galloyl moieties, are critical factors in determining their bioavailability. researchgate.net Generally, larger procyanidin oligomers and polymers are poorly absorbed in the gastrointestinal tract. mdpi.com

While specific studies on the absorption and bioavailability of Procyanidin B2 3'-O-gallate are limited, research on its parent compound, Procyanidin B2, provides valuable insights. Following oral administration in rats, the bioavailability of total radioactivity from labeled Procyanidin B2 was found to be relatively high when calculated from urinary excretion, suggesting significant absorption of the compound or its metabolites. nih.gov However, the bioavailability of the parent compound in the bloodstream is considerably lower, indicating extensive metabolism, likely by the gut microflora, before absorption. nih.gov For instance, one study noted that blood concentrations of radiolabeled Procyanidin B2 peaked approximately 6 hours after oral ingestion in rats. nih.gov

The presence of a galloyl group, as in this compound, may further influence its absorption and bioavailability. Galloylation can affect the molecule's interaction with intestinal enzymes and transporters. researchgate.net Some research suggests that galloylated procyanidins may have different absorption kinetics compared to their non-galloylated counterparts. To overcome potential limitations in bioavailability, such as poor physicochemical stability, encapsulation methods have been explored. In one study, this compound was encapsulated in chitosan-sodium alginate nanoparticles, which was shown to control its release under simulated gastrointestinal conditions. ctv-jve-journal.org

Once absorbed, procyanidins and their metabolites are distributed to various tissues. In studies with Procyanidin B2, metabolites have been detected in plasma, urine, and several organs, including the liver, small intestine, heart, and kidney. frontiersin.org The liver plays a crucial role in the metabolization of these compounds. frontiersin.org The distribution of metabolites derived from gut microbial action is likely to differ from that of the parent compound absorbed directly. nih.gov

Table 1: Pharmacokinetic Parameters of Procyanidin B2 in Rats This table presents data for the parent compound, Procyanidin B2, as specific data for this compound is not available.

| Parameter | Intravenous Administration | Oral Administration (10.5 mg/kg) | Oral Administration (21 mg/kg) |

|---|---|---|---|

| Time to Max. Concentration (Tmax) | N/A | ~ 6 hours | ~ 6 hours |

| Bioavailability (from blood AUC) | N/A | 8-11% | 8-11% |

| Absolute Bioavailability (from urinary 14C) | N/A | ~82% | ~82% |

| Primary Excretion Route | - | Urine (63% within 4 days) | Urine (63% within 4 days) |

Data sourced from studies on [14C]procyanidin B2 in male rats. nih.gov

Biotransformation and Metabolite Identification in Biological Systems

Following oral intake, this compound is expected to undergo extensive biotransformation, both by host enzymes and the gut microbiota. While direct metabolic studies on this specific compound are scarce, the metabolic fate of its parent compound, Procyanidin B2, and other procyanidins has been investigated.

The liver is a primary site for the metabolism of absorbed procyanidins and their microbially-derived metabolites. frontiersin.org The metabolic transformations are generally categorized as Phase I and Phase II reactions.

Characterization of Metabolic Pathways (e.g., reduction, methylation, hydration, desaturation, glucuronide conjugation, sulfation)

The biotransformation of procyanidins involves several key pathways. For Procyanidin B2, identified metabolic pathways include methylation and sulfation. frontiersin.org It is plausible that this compound also undergoes these transformations. One of the initial metabolic steps for a galloylated procyanidin could be the hydrolysis of the gallate ester linkage, releasing gallic acid and the procyanidin B2 moiety, which would then be further metabolized.

In a study profiling the metabolites of Procyanidin B2 in mice, a multitude of metabolites were identified in plasma, urine, and various organs. frontiersin.org These metabolites resulted from processes such as:

Methylation: The addition of a methyl group, often to a hydroxyl group.

Sulfation: The conjugation with a sulfate group.

C-ring cleavage: The opening of the C-ring of the flavan-3-ol (B1228485) units. frontiersin.org

For Procyanidin B2, metabolites with methylation and sulfation have been identified. frontiersin.org For example, metabolites with a molecular weight corresponding to the addition of a methyl group and a sulfate group to the parent compound have been detected. frontiersin.org It is highly probable that this compound would be subject to similar enzymatic modifications, alongside the potential for glucuronide conjugation, another common Phase II metabolic pathway for polyphenols.

Interplay with Gut Microbiota and Microbial Catabolism

A significant portion of ingested procyanidins, particularly larger and more complex molecules like this compound, are not absorbed in the small intestine and thus reach the colon. mdpi.com Here, they interact with the gut microbiota, which plays a pivotal role in their breakdown and the generation of smaller, more readily absorbable compounds. mdpi.comnih.gov

The gut microbiota can cleave the interflavan bonds of procyanidins. researchgate.net The catabolism of Procyanidin B2 by human fecal microflora has been shown to produce a variety of smaller phenolic compounds. nih.govnih.gov This microbial degradation is essential for the release of bioactive metabolites that are thought to contribute significantly to the health effects associated with procyanidin consumption. nih.gov

Formation of Bioactive Phenolic Metabolites

The microbial catabolism of B-type procyanidins, such as Procyanidin B2, leads to the formation of a range of low-molecular-weight phenolic acids and other metabolites. nih.govresearchgate.net These metabolites are more easily absorbed into the systemic circulation than their parent compounds.

Common microbial metabolites identified from the fermentation of Procyanidin B2 include:

Phenyl-γ-valerolactones: Such as 5-(3',4'-dihydroxyphenyl)-γ-valerolactone. nih.govresearchgate.net

Phenolic acids: Including benzoic acid, 2-phenylacetic acid, 3-phenylpropionic acid, and their hydroxylated derivatives like 2-(3',4'-dihydroxyphenyl)acetic acid. nih.gov

These microbially-derived metabolites are known to possess biological activity and are considered key contributors to the systemic effects of proanthocyanidins. nih.gov It is anticipated that this compound would also be a substrate for microbial catabolism, yielding a similar array of phenolic metabolites, in addition to metabolites derived from the gallic acid moiety.

Table 2: Major Microbial Metabolites of Procyanidin B2 This table presents data for the parent compound, Procyanidin B2, as specific data for this compound is not available.

| Metabolite Class | Specific Metabolites Identified |

|---|---|

| Phenyl-γ-valerolactones | 5-(3',4'-Dihydroxyphenyl)-γ-valerolactone, 5-(3'-hydroxyphenyl)-γ-valerolactone |

| Phenolic Acids | Benzoic acid, 2-Phenylacetic acid, 3-Phenylpropionic acid, 2-(3'-Hydroxyphenyl)acetic acid, 2-(4'-Hydroxyphenyl)acetic acid, 3-(3'-Hydroxyphenyl)propionic acid, 2-(3',4'-Dihydroxyphenyl)acetic acid, Hydroxyphenylvaleric acid |

Data sourced from in vitro fermentation studies with human microbiota. nih.gov

Influence on Intestinal Metabolic Function and Homeostasis

Studies have shown that proanthocyanidins can promote the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus species. researchgate.net They may also influence the ratio of major bacterial phyla, such as Firmicutes and Bacteroidetes, which has been linked to metabolic health. mdpi.com By fostering a healthier gut microbial profile, proanthocyanidins can contribute to the maintenance of intestinal barrier integrity and immune homeostasis. nih.govnih.gov

The interaction of proanthocyanidins with the gut microbiota can lead to the production of short-chain fatty acids (SCFAs) like butyrate, which is a key energy source for colonocytes and has anti-inflammatory properties. mdpi.comresearchgate.net Furthermore, by modulating the gut environment, proanthocyanidins and their metabolites can influence local and systemic inflammatory responses. frontiersin.orgresearchgate.net These effects on the gut microbiome and intestinal environment are crucial aspects of the biological activity of dietary proanthocyanidins. mdpi.com

Methodological Approaches in Procyanidin B2 3 O Gallate Research

Isolation and Purification Techniques

The isolation and purification of Procyanidin (B600670) B2 3'-O-gallate from natural sources, such as grape seed extract, is a multi-step process requiring high-precision chromatographic techniques to separate it from a complex mixture of other procyanidins and polyphenols.

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the purification of Procyanidin B2 3'-O-gallate. Researchers often employ a sequence of chromatographic steps, starting with larger-scale preparative HPLC to obtain impure fractions, followed by semi-preparative HPLC for final purification. nih.gov This allows for the isolation of the compound with high purity (>95%), which is essential for accurate biological testing. nih.gov For instance, studies have utilized preparative HPLC to yield initial fractions containing the compound, which are then refined using semi-preparative methods to achieve the desired purity for experimental use. nih.gov HPLC is also used in an analytical capacity to assess the purity of the isolated compound and to observe its transformation in various conditions, such as in model wine solutions. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is another powerful liquid-liquid partition chromatography technique utilized for separating procyanidins from natural extracts. This method avoids the use of solid supports, thereby preventing irreversible adsorption of the sample and allowing for high loading capacity. d-nb.info While specific studies detailing the use of HSCCC for this compound are part of the broader effort to separate various procyanidins, the technique is well-suited for such tasks. For example, different two-phase solvent systems can be evaluated to achieve the best separation of procyanidin classes, which is a principle applicable to the isolation of specific galloylated dimers. nih.gov

The general workflow for isolation involves initial extraction from the source material, followed by several chromatographic stages to separate compounds based on their physicochemical properties. The purity of the final product is then typically verified by analytical HPLC. nih.gov

Spectroscopic and Chromatographic Structural Elucidation

Once isolated, the precise chemical structure of this compound is confirmed using a combination of spectroscopic and advanced chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for determining the three-dimensional structure of organic molecules. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) spectroscopy are used to identify the connectivity of atoms and the stereochemistry of the compound. mdpi.comresearchgate.net These analyses provide detailed information on the flavan-3-ol (B1228485) units and the position of the gallate group.

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and fragmentation patterns of this compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. d-nb.info Liquid chromatography coupled with mass spectrometry (LC/MS) is a particularly powerful combination, used to identify the compound in complex mixtures and to monitor its purification. mdpi.com The molecular ion peak in the mass spectrum confirms the compound's identity. mdpi.com

Other Spectroscopic Techniques:

Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the procyanidin structure. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Circular Dichroism (CD) Spectroscopy: Used to determine the stereochemical aspects of the molecule.

Together, these techniques provide unequivocal evidence for the structural identity of this compound, distinguishing it from other related procyanidin isomers. nih.gov

In Vitro Cellular Models for Efficacy and Mechanism Studies

To investigate the biological effects and molecular mechanisms of this compound, researchers utilize a wide range of established cell lines that model various human tissues and diseases.

| Cell Line Category | Specific Cell Lines | Research Focus |

| Cancer Cell Lines | LNCaP, PC3, 22Rv1, C4-2B (Prostate Cancer) nih.govnih.gov; HepG2 (Liver Cancer) | Investigating anti-cancer effects, including inhibition of cell viability, induction of apoptosis, and impact on cell growth. nih.gov |

| Neuronal Cells | HT22 (Murine Hippocampal) mdpi.com; PC12 | Studying neuroprotective effects against glutamate-induced toxicity and oxidative stress. mdpi.complantaanalytica.com |

| Liver Cells | BRL-3A | Evaluating hepatoprotective potential against alcohol-induced liver injury. |

| Endothelial Cells | HUVECs (Human Umbilical Vein Endothelial Cells), HPMECs (Human Prostate Microvascular Endothelial Cells) nih.gov | Assessing anti-angiogenic properties, such as inhibition of cell growth, motility, and capillary tube formation. nih.govresearchgate.net |

| Macrophage Cell Lines | Investigating anti-inflammatory properties and effects on immune cell function. |

These cellular models are instrumental in elucidating the compound's mechanism of action at the molecular level before moving into more complex preclinical models.

In Vivo Preclinical Animal Models for Disease Interventions and Pharmacokinetic Evaluation

Preclinical animal models are essential for evaluating the physiological effects, efficacy in disease treatment, and pharmacokinetic profile of this compound in a living organism.

Disease Intervention Models:

Mouse Models: A mouse model of imiquimod-induced skin inflammation has been used to demonstrate the anti-inflammatory effects of a related compound, Procyanidin B2 3,3''-di-O-gallate. Oral administration of the compound led to a marked improvement in dermatitis symptoms. nih.gov Such models are crucial for validating the therapeutic potential observed in in vitro studies.

Zebrafish Models: Zebrafish have been used as a model for Parkinson's disease to study the neuroprotective effects of Procyanidin B2 3"-O-gallate. The compound showed a protective effect by reducing motor impairment and decreasing damage to dopaminergic neurons. plantaanalytica.com

Pharmacokinetic Evaluation:

Rat Models: While specific pharmacokinetic studies on this compound are limited, studies on the parent compound, Procyanidin B2, provide valuable insights. In male rats, the bioavailability, absorption, and excretion of radiolabeled [¹⁴C]procyanidin B2 have been evaluated. nih.gov These studies measure key parameters like the maximum blood concentration time (Tmax), area under the curve (AUC), and excretion routes, revealing that the gut microflora plays a significant role in the metabolism of procyanidins. nih.gov Such studies are foundational for understanding how galloylation might affect these pharmacokinetic properties.

Molecular and Cellular Biology Assays

A variety of assays are employed to dissect the specific molecular pathways and cellular processes affected by this compound.

| Assay Type | Purpose and Findings |

| Western Blotting | Used to measure the levels of specific proteins. Studies have shown that this compound and its digallate counterpart can down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-Xl, as well as the androgen receptor, and increase levels of cleaved PARP, a marker of apoptosis. nih.gov |

| ELISA (Enzyme-Linked Immunosorbent Assay) | Quantifies the concentration of specific proteins, such as cytokines, in biological samples to assess anti-inflammatory effects. |

| Flow Cytometry | Used to analyze cell cycle distribution and quantify apoptosis. Treatment with this compound has been shown to induce apoptosis in prostate cancer cells, as measured by Annexin V-PI staining. nih.gov |

| Gene Expression Analysis | Techniques like RT-qPCR are used to measure changes in the expression of specific genes. For example, it has been used to show that Procyanidin B2 3,3'-di-O-gallate can enhance the expression of DNMT target genes like E-cadherin, Maspin, and BRCA1. nih.gov |

| Caspase Assays | Measure the activity of caspases, which are key enzymes in the apoptotic pathway. This compound treatment has been shown to cause cleavage (activation) of caspases-9 and -3. nih.gov |

| Clonogenicity Assays | Assess the ability of a single cell to grow into a colony. This assay has demonstrated that related procyanidins can decrease the clonogenic potential of human prostate cancer cells. nih.gov |

| Capillary Tube Formation Assays | An in vitro angiogenesis assay where endothelial cells form capillary-like structures on a basement membrane matrix. Procyanidin B2 3,3''-di-O-gallate has been shown to inhibit growth factor-induced tube formation in HUVECs and HPMECs, demonstrating its anti-angiogenic potential. nih.govnih.gov |

Advanced Delivery Systems for Enhanced Bioactivity and Stability

A significant challenge with natural polyphenols like this compound is their potential for poor stability and low bioavailability. Advanced delivery systems are being developed to overcome these limitations.

Nanoparticles and Encapsulation Technologies: One promising approach is the encapsulation of this compound into nanoparticles. A study demonstrated the successful preparation of chitosan-sodium alginate nanoparticles loaded with the compound. nih.gov

Characterization: These nanoparticles were characterized using methods like Transmission Electron Microscopy (TEM), Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Differential Scanning Calorimetry (DSC). nih.gov

Properties: The resulting nanoparticles had a size range of 160-201 nm and a high encapsulation efficiency of 93.5%. nih.gov

Benefits: In vitro digestion experiments showed that this nano-system provided controlled, sustained release of the compound and protected a significant portion (72-78%) from degradation under simulated gastrointestinal conditions. nih.gov Furthermore, the nanoparticles showed a protective effect on human HepG2 cells against hydrogen peroxide-induced damage, indicating that this delivery system can enhance the biological activity of the compound. nih.gov

These technologies hold the potential to improve the clinical applicability of this compound by enhancing its delivery to target tissues and protecting it from premature degradation. researchgate.net

Computational and Molecular Modeling Studies

Computational approaches provide valuable insights into the molecular interactions between this compound and its biological targets, helping to explain its mechanism of action and guide further research.

Molecular Docking Simulations: This technique is used to predict the binding orientation and affinity of a molecule to a target protein. Molecular docking has been instrumental in identifying Procyanidin B2 3,3'-di-O-gallate as a potent inhibitor of DNA methyltransferases (DNMTs), a key enzyme in epigenetic regulation and a target for cancer therapy. nih.gov The simulations showed that the compound fits into the S-Adnosyl-L-homocysteine (SAH) binding pocket of DNMTs. nih.gov

Chemoinformatics for DNMT Inhibition: Chemoinformatics approaches have been used to screen libraries of compounds for their potential to inhibit DNMTs. In one study, 32 analogues of epigallocatechin-3-gallate (EGCG) were screened, which led to the identification of Procyanidin B2 3,3'-di-O-gallate as a promising candidate with medicinally relevant chemical properties. nih.gov This computational screening was followed by in vitro analysis which confirmed that the compound could attenuate DNMT activity at a low micromolar concentration (IC50 of 6.88 µM). nih.gov

These modeling studies not only provide a mechanistic rationale for the observed biological effects but also accelerate the discovery and development of natural compounds as therapeutic agents. nih.gov

Future Research Directions and Translational Perspectives

Further Elucidation of Upstream Regulatory Factors and Complex Signaling Networks

Current research indicates that Procyanidin (B600670) B2 3'-O-gallate and its closely related analogue, Procyanidin B2 3,3″-di-O-gallate (B2G2), exert their biological effects by modulating several key signaling pathways. Studies have demonstrated that these compounds can significantly decrease the viability of cancer cells by inducing apoptosis. nih.gov Mechanistic investigations into B2G2 have revealed the inhibition of critical transcription factors such as NF-κB, activator protein-1 (AP1), and the nuclear translocation of STAT3 in human prostate cancer cells. nih.gov Furthermore, the Notch1 signaling pathway, crucial for cancer stem cell regulation, is strongly suppressed by B2G2. medchemexpress.com

Another critical area of influence is the mTOR signaling pathway. B2G2 has been shown to suppress the production of TNF-α in T cells by inhibiting the mTOR-HIF-1α pathway, which is linked to cellular metabolism. nih.gov It also interferes with glutamine metabolism, essential for T-cell activation and IFN-γ production, by directly interacting with the glutamine transporter ASCT2, which in turn affects mTOR signaling. nih.gov

While these findings are pivotal, they primarily identify the downstream targets of Procyanidin B2 3'-O-gallate and its di-gallated form. A crucial next step is to investigate the upstream regulatory factors. Future research should aim to answer:

What are the primary molecular binding partners of this compound?

How does it initiate the cascade of events that lead to the inhibition of major transcription factors and signaling pathways like NF-κB, STAT3, and mTOR?

Are there specific cell surface receptors or intracellular enzymes that are directly targeted by this compound?

Understanding these initial interactions is fundamental to building a complete picture of its mechanism of action and will be critical for predicting its effects in different biological contexts and identifying potential biomarkers for its activity.

| Signaling Pathway | Key Molecules Modulated by Procyanidin B2 Gallates | Downstream Effect |

| Apoptosis & Survival | NF-κB, STAT3, AP1, Bcl-2, Bcl-xL, Caspase-9, Caspase-3, PARP | Induction of Apoptosis |

| Cancer Stem Cells | Notch1, Jagged1 | Suppression of Cancer Stem Cell Phenotype |

| Immunomodulation/Metabolism | mTOR, HIF-1α, ASCT2 | Inhibition of T-cell cytokine production (TNF-α, IFN-γ) |

Comprehensive Evaluation in Diverse Pathological Models

The therapeutic potential of this compound has been suggested in several pathological contexts, primarily based on in vitro studies and investigations into closely related compounds. In oncology, its pro-apoptotic and anti-proliferative effects have been demonstrated in human prostate carcinoma LNCaP cells. nih.gov A study comparing Procyanidin B2 and its gallated esters found that this compound and the di-gallate form (B2G2) exhibited comparable and significant efficacy in reducing LNCaP cell viability. nih.gov Furthermore, in vivo studies using a PC3 tumor xenograft model showed that B2G2 significantly decreased tumor volume and weight. aacrjournals.org

Beyond cancer, research on B2G2 has shown it possesses anti-inflammatory properties by suppressing cytokine production in T cells, suggesting its potential in managing immune-mediated diseases. nih.govnih.gov Additionally, this compound has been investigated for its hepatoprotective effects against alcohol-induced liver injury, where it demonstrated a stronger capacity for inhibiting injury than its parent compounds, an effect linked to the activation of the Nrf2-HO-1/NQO1 pathway. nih.gov

To build upon this foundation, future research must involve a comprehensive evaluation in a wider array of preclinical pathological models. This should include:

Oncology: Expanding studies to other cancer types, including breast, colon, and lung cancer, and utilizing patient-derived xenograft (PDX) models to better predict clinical responses.

Inflammatory and Autoimmune Diseases: Using established animal models for conditions like rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis to validate the immunomodulatory effects observed in vitro.

Neurodegenerative Diseases: Investigating its neuroprotective potential in models of Alzheimer's and Parkinson's disease, given the role of oxidative stress and inflammation in these conditions.

Metabolic Disorders: Exploring its effects in models of diabetes and non-alcoholic fatty liver disease, considering its influence on cellular metabolism.

These studies are essential to define the spectrum of diseases where this compound may have a therapeutic benefit and to understand its efficacy in a complex physiological environment.

Development of Optimized Delivery Strategies to Enhance Bioavailability and Targeted Action

A significant hurdle for the clinical translation of many polyphenolic compounds, including procyanidins, is their limited oral bioavailability. Factors such as poor solubility, instability in the gastrointestinal tract, and rapid metabolism can prevent the compound from reaching therapeutic concentrations in target tissues.

Initial research into advanced delivery systems for this compound is promising. One study successfully encapsulated the compound in nanoparticles made from chitosan-sodium alginate. researchgate.net This nano-system demonstrated a high encapsulation efficiency of 93.5% and provided controlled release, with 72-78% of the compound retained under simulated gastrointestinal conditions. researchgate.net The nanoparticles, with a size of 160–201 nm, also showed a protective effect on human HepG2 cells against hydrogen peroxide-induced stress. researchgate.net

This pioneering work needs to be expanded. Future research should focus on:

Diverse Nano-carriers: Exploring other delivery platforms such as liposomes, micelles, and solid lipid nanoparticles to identify the most effective system for stability, release kinetics, and cellular uptake.

Pharmacokinetic and Biodistribution Studies: Conducting rigorous in vivo pharmacokinetic studies with these optimized formulations to determine absorption, distribution, metabolism, and excretion profiles, and to confirm that the compound reaches the target tissues in sufficient amounts.

Targeted Delivery: Developing strategies to actively target the delivery of this compound to specific tissues or cell types. This could involve conjugating the nanoparticles with ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on cancer cells or inflamed tissues, thereby increasing efficacy and reducing potential off-target effects.

| Delivery System Parameter | Finding for Chitosan-Alginate Nanoparticles | Future Research Goal |

| Particle Size | 160–201 nm | Optimize size for enhanced tissue penetration and cellular uptake |